molecular formula C8H13NO B2732713 (R)-1-(5-Methylfuran-2-YL)propan-1-amine CAS No. 473732-94-4

(R)-1-(5-Methylfuran-2-YL)propan-1-amine

Cat. No. B2732713
CAS RN: 473732-94-4
M. Wt: 139.198
InChI Key: YLNWJSHBHAFMAT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(5-Methylfuran-2-YL)propan-1-amine is a chemical compound that is widely used in scientific research. It is a chiral amine that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Related Compounds

  • Facile Synthesis of Related Amines : A study by Peng et al. (2013) presents the synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines using a sequence that includes modified Nef reaction and condensation processes. This approach demonstrates a time-saving and cost-effective method to produce related amines with high enantiopurity, relevant to the research on (R)-1-(5-Methylfuran-2-yl)propan-1-amine (Peng et al., 2013).

  • Benzimidazoles Synthesis : Stroganova et al. (2013) developed a method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, showcasing a technique that might be applicable in the research of similar furan-derived compounds (Stroganova et al., 2013).

  • Formation of Benzofuran Derivatives : A study by Wongsa et al. (2013) explores the synthesis of α-substituted 2-benzofuranmethamines, indicating a method potentially relevant for studying the synthesis of related benzofuran compounds (Wongsa et al., 2013).

Catalytic Processes

  • Conversion to Furan-Derived Amines : Jiang et al. (2020) report on the catalytic conversion of furfural to furan-derived amines using Ru/C catalyst, which could be relevant for the transformation of similar furan compounds (Jiang et al., 2020).

  • Ruthenium-Catalyzed Transfer Hydrogenation : Samec and Bäckvall (2002) studied the transfer hydrogenation of imines catalyzed by ruthenium compounds, potentially applicable in reactions involving (R)-1-(5-Methylfuran-2-yl)propan-1-amine (Samec & Bäckvall, 2002).

Pharmaceutical Intermediates

  • Synthesis of Optical Active Intermediates : A study by Fan et al. (2008) on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine as an intermediate for (R,R)-formoterol highlights the potential application of similar amines in pharmaceutical intermediates (Fan et al., 2008).

  • Development of Dopamine Receptor Antagonists : Hirokawa et al. (2002) describe the process development of the synthetic route to (R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine, demonstrating the role of similar amines in developing dopamine receptor antagonists (Hirokawa et al., 2002).

properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNWJSHBHAFMAT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Methylfuran-2-YL)propan-1-amine

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